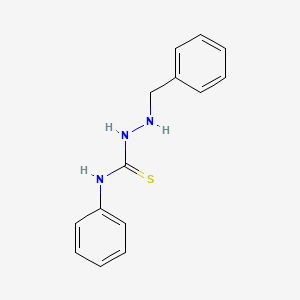
Hydrazinecarbothioamide, N-phenyl-2-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarbothioamide, N-phenyl-2-(phenylmethyl)- is a chemical compound known for its diverse applications in various fields of science and industry This compound is characterized by its unique structure, which includes a hydrazinecarbothioamide core with phenyl and phenylmethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrazinecarbothioamide, N-phenyl-2-(phenylmethyl)- can be synthesized through several synthetic routes. One common method involves the reaction of 4-(4-X-phenylsulfonyl)benzoic acids hydrazides with 2,4-difluorophenyl isothiocyanate, followed by treatment with sodium hydroxide to obtain the desired product . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the formation of the compound.
Industrial Production Methods
While specific industrial production methods for Hydrazinecarbothioamide, N-phenyl-2-(phenylmethyl)- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarbothioamide, N-phenyl-2-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The phenyl and phenylmethyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of Hydrazinecarbothioamide, N-phenyl-2-(phenylmethyl)- include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the phenyl rings.
Scientific Research Applications
Hydrazinecarbothioamide, N-phenyl-2-(phenylmethyl)- has several scientific research applications, including:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Hydrazinecarbothioamide, N-phenyl-2-(phenylmethyl)- involves its interaction with various molecular targets and pathways. The compound’s nucleophilic sites, including the hydrazine and thioamide groups, play a crucial role in its reactivity. These sites can interact with electrophilic centers in biological molecules, leading to various biochemical effects . The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied.
Comparison with Similar Compounds
Hydrazinecarbothioamide, N-phenyl-2-(phenylmethyl)- can be compared with other similar compounds, such as:
Isothiosemicarbazide: Similar in structure but lacks the phenyl and phenylmethyl substituents.
Thiosemicarbazide: Another related compound with a simpler structure.
N-Aminothiourea: Shares the hydrazinecarbothioamide core but has different substituents.
The uniqueness of Hydrazinecarbothioamide, N-phenyl-2-(phenylmethyl)- lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
CAS No. |
712299-41-7 |
|---|---|
Molecular Formula |
C14H15N3S |
Molecular Weight |
257.36 g/mol |
IUPAC Name |
1-(benzylamino)-3-phenylthiourea |
InChI |
InChI=1S/C14H15N3S/c18-14(16-13-9-5-2-6-10-13)17-15-11-12-7-3-1-4-8-12/h1-10,15H,11H2,(H2,16,17,18) |
InChI Key |
XRJNLECZQSLFLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNNC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,5-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane](/img/structure/B12535546.png)
![{4-Methoxy-3-[(propan-2-yl)oxy]phenyl}acetonitrile](/img/structure/B12535550.png)
![2-({[3-(Trimethoxysilyl)propyl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B12535556.png)
![Spiro[2.4]heptane-1-carbonyl chloride](/img/structure/B12535559.png)
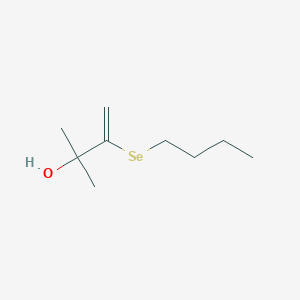
![6-[(1R)-1-(Benzyloxy)ethyl]-1,3,5-triazine-2,4(1H,3H)-dione](/img/structure/B12535568.png)
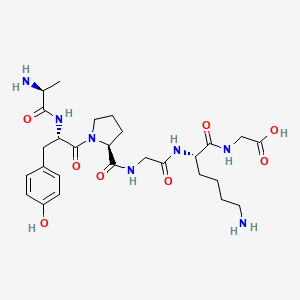
![(2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]butanamide](/img/structure/B12535576.png)
![Benzoic acid, 3-[3-(4-ethoxyphenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12535580.png)
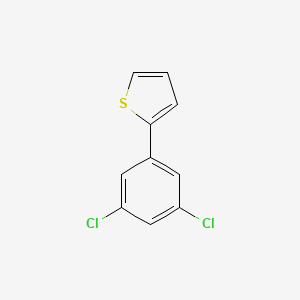
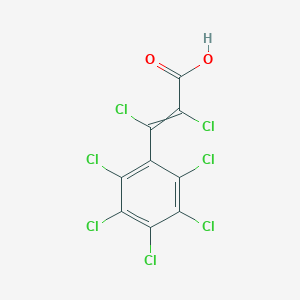
![Ethanone, 1-[2-[(4-ethynyl-2-fluorophenyl)amino]-3,4-difluorophenyl]-](/img/structure/B12535605.png)
